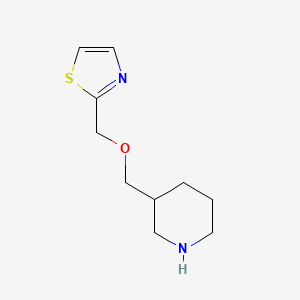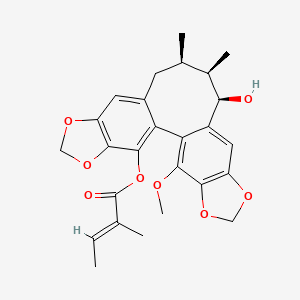
DeacetylkadusurainB
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DeacetylkadusurainB is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its complex molecular structure and its ability to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DeacetylkadusurainB typically involves multiple steps, including the formation of key intermediates and the use of specific reagents under controlled conditions. One common synthetic route involves the deacetylation of a precursor compound, which is achieved through the use of strong bases or acids under specific temperature and pressure conditions. The reaction conditions must be carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of large quantities of the compound. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
DeacetylkadusurainB undergoes a variety of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For instance, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.
Aplicaciones Científicas De Investigación
DeacetylkadusurainB has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Mecanismo De Acción
The mechanism of action of DeacetylkadusurainB involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
DeacetylkadusurainB can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other deacetylated derivatives or structurally related molecules
List of Similar Compounds
- DeacetylkadusurainA
- DeacetylkadusurainC
- KadusurainB
- Deacetylated derivatives of other related compounds
Propiedades
Fórmula molecular |
C26H28O8 |
|---|---|
Peso molecular |
468.5 g/mol |
Nombre IUPAC |
[(12R,13R,14R)-14-hydroxy-22-methoxy-12,13-dimethyl-5,7,18,20-tetraoxapentacyclo[13.7.0.02,10.04,8.017,21]docosa-1(22),2,4(8),9,15,17(21)-hexaen-3-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C26H28O8/c1-6-12(2)26(28)34-25-19-15(8-17-23(25)33-10-30-17)7-13(3)14(4)21(27)16-9-18-22(32-11-31-18)24(29-5)20(16)19/h6,8-9,13-14,21,27H,7,10-11H2,1-5H3/b12-6+/t13-,14-,21-/m1/s1 |
Clave InChI |
RHDIGTQNHIDIGD-HXLQLZPKSA-N |
SMILES isomérico |
C/C=C(\C)/C(=O)OC1=C2C(=CC3=C1OCO3)C[C@H]([C@H]([C@H](C4=CC5=C(C(=C42)OC)OCO5)O)C)C |
SMILES canónico |
CC=C(C)C(=O)OC1=C2C(=CC3=C1OCO3)CC(C(C(C4=CC5=C(C(=C42)OC)OCO5)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


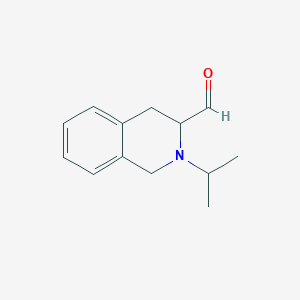
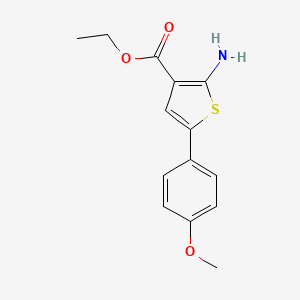
![2-Amino-1-(8-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-one](/img/structure/B15279616.png)

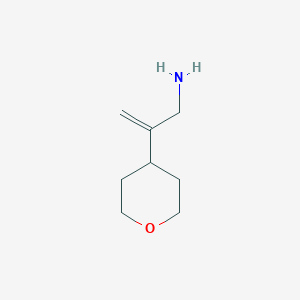
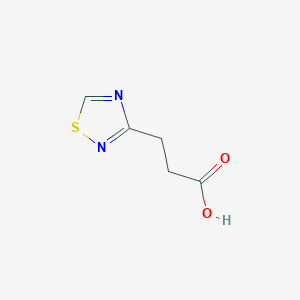
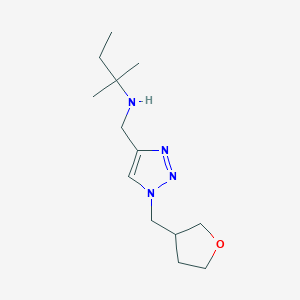
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
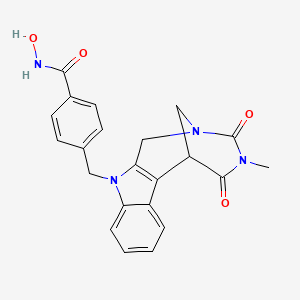
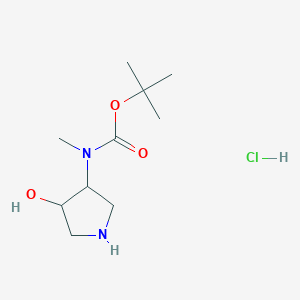
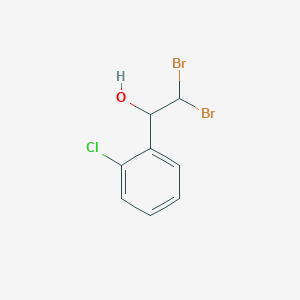
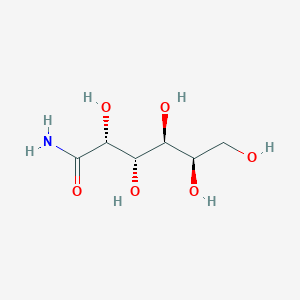
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
